Cas no 896331-82-1 (2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetonitrile)

2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetonitrile is a heterocyclic compound featuring a pyridotriazine core with a sulfanylacetonitrile substituent. Its structural framework combines a reactive nitrile group with a sulfur linkage, enhancing its utility as an intermediate in organic synthesis. The compound's pyridotriazine moiety contributes to its potential applications in medicinal chemistry, particularly in the development of pharmacologically active molecules. The presence of the sulfanyl bridge improves reactivity in nucleophilic substitution reactions, while the nitrile group offers versatility for further functionalization. This compound is valued for its synthetic flexibility and potential role in constructing complex heterocyclic systems, making it a useful building block in drug discovery and materials science.
2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetonitrile structure
896331-82-1 structure
Product name:2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetonitrile
CAS No:896331-82-1
MF:C9H6N4OS
MW:218.235139369965
CID:6387986
PubChem ID:7256671

2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetonitrile
    • F2543-0120
    • 2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetonitrile
    • 2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetonitrile
    • 2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetonitrile
    • AKOS024658840
    • 896331-82-1
    • Inchi: 1S/C9H6N4OS/c10-4-6-15-8-11-7-3-1-2-5-13(7)9(14)12-8/h1-3,5H,6H2
    • InChI Key: GPTXAESXJCGUDB-UHFFFAOYSA-N
    • SMILES: C(#N)CSC1=NC(=O)N2C=CC=CC2=N1

Computed Properties

  • Exact Mass: 218.02623200g/mol
  • Monoisotopic Mass: 218.02623200g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 466
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 94.1Ų
  • XLogP3: 0.9

2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2543-0120-2mg
2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetonitrile
896331-82-1 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2543-0120-1mg
2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetonitrile
896331-82-1 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2543-0120-3mg
2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetonitrile
896331-82-1 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2543-0120-2μmol
2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetonitrile
896331-82-1 90%+
2μl
$57.0 2023-05-16

Additional information on 2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetonitrile

Introduction to 2-({4-Oxo-4H-Pyrido[1,2-a]Pyrimidin-2-Yl}Sulfanyl)Acetonitrile (CAS No 896331-82-1)

The compound 2-({4-Oxo-4H-Pyrido[1,2-a]Pyrimidin-2-Yl}Sulfanyl)Acetonitrile, identified by the CAS registry number 896331-82-1, is a fascinating molecule with significant potential in various fields of chemistry and pharmacology. This compound has garnered attention due to its unique structural features and promising applications in drug discovery and material science.

The molecular structure of this compound is characterized by a pyrido[1,2-a]pyrimidine ring system, which is fused with a pyridine and pyrimidine moiety. The presence of the sulfanyl group (-S-) attached to the pyrido[1,2-a]pyrimidine ring introduces interesting electronic properties and enhances its reactivity. Additionally, the acetonitrile group (-C≡N) at the terminus of the molecule contributes to its stability and solubility characteristics.

Recent studies have highlighted the potential of this compound as a precursor in the synthesis of advanced materials. Researchers have explored its role in forming self-assembled monolayers and its application in organic electronics. The ability of this compound to undergo various chemical transformations makes it a valuable building block in synthetic chemistry.

In terms of pharmacological applications, this compound has shown promise as a lead molecule for drug development. Its structural features make it a potential candidate for targeting specific biological pathways, such as kinase inhibitors or anti-inflammatory agents. Ongoing research is focused on optimizing its bioavailability and assessing its efficacy in preclinical models.

The synthesis of this compound involves a multi-step process that typically includes nucleophilic substitution and cyclization reactions. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing production costs and improving yields. These developments are crucial for scaling up production for industrial applications.

Moreover, the compound's stability under various environmental conditions has been extensively studied. Its resistance to photodegradation and thermal decomposition makes it suitable for use in outdoor applications or high-temperature processes. This property is particularly advantageous in material science where durability is a key requirement.

Looking ahead, further research into this compound's interactions with biological systems could unlock new therapeutic applications. Collaborative efforts between chemists and biologists are essential to fully harness its potential in medicine and technology.

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